Dianicline dihydrochloride

Description

Contextualization within Nicotinic Acetylcholine (B1216132) Receptor Ligand Development

The development of ligands targeting nicotinic acetylcholine receptors (nAChRs) is a cornerstone of therapeutic strategy for various neurological conditions, most notably nicotine (B1678760) addiction. frontiersin.orgmdpi.com nAChRs are ligand-gated ion channels distributed throughout the central nervous system, with the α4β2 subtype being the most abundant and playing a critical role in the reinforcing effects of nicotine and the development of dependence. frontiersin.orgmdpi.com This specific receptor subtype represents over 90% of the high-affinity nicotine binding sites in the brain. frontiersin.org

The primary therapeutic approach involves the use of partial agonists, which bind to and moderately activate nAChRs. This action is intended to alleviate the craving and withdrawal symptoms that accompany smoking cessation while simultaneously blocking nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking. nih.gov

Dianicline (B1670396) was developed as a selective partial agonist with a high affinity for the α4β2 nAChR subtype. frontiersin.orgncats.io It is a derivative of cytisine, another naturally occurring α4β2 nAChR partial agonist. frontiersin.org Dianicline's mechanism is similar to that of varenicline (B1221332), a successful smoking cessation aid that also functions as a partial agonist at α4β2 nAChRs. nih.govnih.gov Preclinical electrophysiological studies confirmed that Dianicline is a partial agonist at the human α4β2 nAChR subtype. ncats.io Research in animal models further showed that pretreatment with Dianicline could reduce the dopamine-releasing effects of nicotine. ncats.io

The selectivity and binding affinity of these compounds are crucial for their pharmacological profile. Dianicline binds with high affinity to the human α4β2 nAChR and displays selectivity for this subtype over others, such as the α3β4 and muscle-type nAChRs. ncats.ionih.gov

Table 1: Comparative Binding Affinity (Ki, nM) of Nicotinic Ligands at Human nAChR Subtypes A lower Ki value indicates a higher binding affinity.

| Compound | α4β2 nAChR Affinity (Ki, nM) | α3β4 nAChR Affinity (Ki, nM) | Muscle-type (α1-containing) nAChR Affinity (Ki, nM) |

|---|---|---|---|

| Dianicline | 105.0 ncats.io | 5130.0 ncats.io | > 8000 nih.gov |

| Varenicline | 0.39 nih.gov | 280 nih.gov | > 10000 nih.gov |

| Cytisine | 0.56 nih.gov | 180 nih.gov | 430 nih.gov |

| Nicotine | 6.1 nih.gov | 1100 nih.gov | 2000 nih.gov |

Historical Perspective on Dianicline Dihydrochloride (B599025) as a Research Compound

The history of Dianicline as a research compound is marked by a clear trajectory from promising preclinical data to eventual clinical discontinuation. Developed by Sanofi-Aventis under the identifier SSR591813, the compound entered clinical development primarily as a potential aid for smoking cessation. ontosight.aiwikipedia.org

Early phase clinical trials yielded encouraging results. Phase II data from a trial in the United States indicated that Dianicline increased smoking cessation rates in a dose-dependent manner. oup.com Based on these findings, which suggested an optimal balance of efficacy and safety, the compound was advanced into large-scale Phase III clinical trials to definitively assess its efficacy. oup.comspringer.com

A major international, randomized, double-blind, placebo-controlled Phase III trial was conducted between 2006 and 2007 across 22 centers in Europe. oup.com The study enrolled 602 healthy cigarette smokers who were assigned to receive either Dianicline or a placebo for seven weeks, with a 19-week follow-up period. nih.govoup.com

The results of this pivotal trial were ultimately unfavorable. wikipedia.org Dianicline failed to demonstrate a statistically significant increase in long-term, confirmed smoking abstinence rates compared to placebo. nih.gov For the period covering weeks 4 through 26, the continuous abstinence rate was 16.7% for the Dianicline group versus 13.9% for the placebo group, a difference that was not statistically significant. nih.govoup.com However, the study did note that the compound was effective in reducing self-reported cravings and nicotine withdrawal symptoms, particularly during the initial weeks of treatment. nih.govoup.com

Due to the failure to meet its primary efficacy endpoint for long-term smoking cessation in Phase III studies, the clinical development of Dianicline was discontinued. wikipedia.orgfrontiersin.orgnih.gov

Table 2: Key Efficacy Results from Dianicline Phase III Smoking Cessation Trial Data from a 7-week treatment period followed by a 19-week non-treatment follow-up.

| Efficacy Endpoint | Dianicline Group (n=300) | Placebo Group (n=302) | Odds Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Continuous Abstinence Rate (Weeks 4-7) | 24.0% nih.gov | 20.5% nih.gov | 1.22 (0.83-1.80) nih.gov | 0.307 nih.gov |

| Continuous Abstinence Rate (Weeks 4-26) | 16.7% nih.gov | 13.9% nih.gov | 1.24 (0.79-1.93) nih.gov | 0.366 nih.gov |

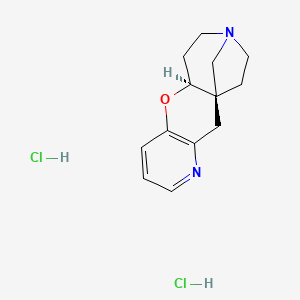

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.2ClH/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11;;/h1-2,5,12H,3-4,6-9H2;2*1H/t12-,13+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIKBRGLNDJDEU-CQSOCPNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Receptor Level Characterization of Dianicline Dihydrochloride

Binding Affinity and Selectivity Profiling for Nicotinic Acetylcholine (B1216132) Receptor Subtypes

The therapeutic potential of a nicotinic ligand is substantially defined by its binding affinity and selectivity for various nAChR subtypes. Dianicline (B1670396) has been profiled to determine its specific interaction characteristics.

Dianicline demonstrates a high affinity for the α4β2 nAChR subtype, which is crucial for its mechanism of action in modulating nicotine (B1678760) dependence nih.gov. This high affinity allows it to effectively compete with nicotine for the same binding sites on the receptor nih.gov. Preclinical studies have quantified this interaction, showing its potent binding in comparison to the endogenous agonist acetylcholine and other partial agonists.

| Compound | Binding Affinity (Ki, nM) for α4β2 nAChR |

|---|---|

| Dianicline | 0.42 |

| Varenicline (B1221332) | 0.06 |

| Cytisine | 0.13 |

| Nicotine | 6.1 |

This table presents the comparative binding affinities of Dianicline and other nicotinic agonists for the α4β2 nicotinic acetylcholine receptor subtype. Data sourced from Rollema et al. (2010) nih.gov.

While the primary target of Dianicline is the α4β2 receptor, its selectivity profile across other nAChR subtypes is a key aspect of its pharmacological characterization. Dianicline exhibits significantly lower affinity for other subtypes, such as the α7 nAChR and the muscle-type α1-containing nAChRs. This selectivity is important for minimizing off-target effects. For instance, unlike some other nicotinic compounds, Dianicline does not bind significantly to the muscle-type receptor subtype nih.gov.

Functional Agonism and Partial Agonism at Nicotinic Acetylcholine Receptors

Electrophysiological studies reveal the dual nature of Dianicline's interaction with α4β2 nAChRs: receptor activation followed by desensitization. Desensitization is a process where the receptor becomes unresponsive to further stimulation despite the continued presence of the agonist nih.gov. A notable characteristic of high-affinity partial agonists, including Dianicline, is that receptor desensitization is observed at concentrations lower than those required for receptor activation nih.gov. This suggests that at therapeutic concentrations, the desensitizing effect may be more prominent than the activating effect nih.govresearchgate.net.

The efficacy of Dianicline as a partial agonist has been quantified relative to the endogenous full agonist, acetylcholine. Its functional potency and maximal response are key parameters in this evaluation. Studies indicate that Dianicline possesses weak functional potency at α4β2 nAChRs nih.govresearchgate.net. This limited efficacy is a defining feature of its action, intended to provide enough receptor stimulation to alleviate withdrawal symptoms without producing the strong reinforcing effects associated with a full agonist like nicotine nih.gov.

| Compound | Activation (EC50, µM) at α4β2 nAChR | Desensitization (IC50, nM) at α4β2 nAChR |

|---|---|---|

| Dianicline | 18 | 2.8 |

| Varenicline | 2.1 | 0.28 |

| Cytisine | 0.25 | 0.05 |

| Nicotine | 0.06 | 0.31 |

This table displays the functional potency of Dianicline and comparator compounds in activating and desensitizing the human α4β2 nAChR. EC50 represents the concentration for 50% of maximal activation, while IC50 represents the concentration for 50% inhibition (desensitization). Data sourced from Rollema et al. (2010) nih.gov.

Allosteric Modulation and Conformational Dynamics Studies

Detailed studies specifically investigating the allosteric modulation and conformational dynamics of Dianicline dihydrochloride's interaction with nicotinic acetylcholine receptors are not extensively documented in publicly available scientific literature. The process of receptor activation and desensitization inherently involves significant conformational changes in the receptor protein upon agonist binding nih.govresearchgate.net. However, specific biophysical studies, such as X-ray crystallography or cryo-electron microscopy, detailing the precise conformational state of the α4β2 receptor when bound to Dianicline, or investigations into its potential to act as an allosteric modulator, have not been widely published.

In Vitro Pharmacological Investigations of Dianicline Dihydrochloride

Cellular and Subcellular Model Systems for Nicotinic Acetylcholine (B1216132) Receptor Studies

The characterization of dianicline's interaction with nAChRs has been facilitated by various in vitro model systems. These systems allow for the precise study of the compound's binding affinity and functional activity at specific receptor subtypes.

Heterologous expression systems are crucial tools for evaluating the functional properties of compounds at specific nAChR subtypes. Human nAChRs are commonly expressed in systems like Xenopus laevis oocytes or mammalian cell lines such as Human Embryonic Kidney 293 (HEK 293) cells to isolate and study their electrophysiological responses to various ligands.

In studies utilizing Xenopus oocytes expressing human α4β2 nAChRs, dianicline (B1670396) was characterized as a partial agonist. Using voltage clamp techniques, researchers determined its potency (EC50) and efficacy (Imax) relative to the endogenous neurotransmitter, acetylcholine (ACh). The activation responses are typically normalized to the maximum response elicited by a saturating concentration of ACh. Dianicline demonstrated weaker functional potency compared to other α4β2 partial agonists. nih.gov

Mammalian cell lines are also employed for these studies. For instance, HEK 293 cells are used to express specific nAChR subtypes, such as α4β2 and α3β4, while the human neuroblastoma cell line IMR-32 is used for studying α7 nAChRs. nih.gov These cell lines provide a stable platform for consistent and reproducible pharmacological assays. nih.gov

| Compound | EC50 (µM) | Imax (relative to ACh) | pEC50 |

|---|---|---|---|

| Dianicline | 1.8 ± 0.2 | 0.26 ± 0.02 | 5.74 |

| Acetylcholine (ACh) | 1.1 ± 0.05 | 1 | 5.96 |

Ligand-receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. These assays utilize membrane preparations from cells expressing the receptor of interest and measure the displacement of a specific radiolabeled ligand by the test compound. The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

The binding affinity of dianicline has been determined for several nAChR subtypes using membrane preparations from various sources. For example, HEK293 cells expressing α4β2, α3β4, and α6/4β4 nAChRs are labeled with [3H]-epibatidine. nih.gov IMR-32 cells, which endogenously express α7 nAChRs, are used with [125I]-α-bungarotoxin as the radioligand. nih.gov Membranes from the Torpedo electroplax are utilized for assays of the α1βγδ muscle-type nAChR, also using [125I]-α-bungarotoxin. nih.gov

These studies have shown that dianicline binds with high affinity and selectivity to the α4β2 nAChR subtype. nih.govresearchgate.net Its affinity for other nAChR subtypes, such as α3β4, α7, and the muscle-type α1βγδ, is considerably lower, highlighting its subtype-selective profile. nih.gov

| nAChR Subtype | Source | Radioligand | Ki (nM) |

|---|---|---|---|

| α4β2 | HEK293 cells | [3H]-epibatidine | 0.29 ± 0.03 |

| α3β4 | HEK293 cells | [3H]-epibatidine | 150 ± 20 |

| α7 | IMR-32 cells | [125I]-α-bungarotoxin | >10,000 |

| α1βγδ | Torpedo electroplax | [125I]-α-bungarotoxin | >10,000 |

Neurotransmitter Release Modulation in Isolated Tissue Preparations

The functional consequence of nAChR modulation by compounds like dianicline is often assessed by measuring their effect on neurotransmitter release from isolated brain tissue, such as slices or synaptosomes.

While it has been reported that pretreatment with dianicline can reduce the dopamine-releasing effects of nicotine (B1678760), specific data from in vitro studies using isolated striatal slices or synaptosomes to quantify the direct effects of dianicline on dopamine (B1211576) release are not extensively detailed in the available scientific literature. nih.gov Research has tended to focus on in vivo measurements of dopamine turnover rather than in vitro release from isolated preparations. nih.govrug.nl

Specific studies detailing the in vitro effects of dianicline on noradrenaline (norepinephrine) release from isolated hippocampal tissue preparations, such as slices or synaptosomes, were not identified in a review of the available literature. Research in this area has primarily focused on the effects of other nicotinic agonists.

Preclinical in Vivo Neuropharmacological Research of Dianicline Dihydrochloride

Effects on Central Nervous System Neurotransmitter Systems in Animal Models

In vivo research in animal models has demonstrated that Dianicline (B1670396) modulates the mesolimbic dopamine (B1211576) system, a key pathway in reward and addiction. Microdialysis studies in rats have shown that Dianicline administration leads to an increase in dopamine release in the nucleus accumbens shell. nih.gov The efficacy of Dianicline in stimulating this dopamine release was found to be approximately half that of nicotine (B1678760). nih.gov Preclinical analysis of its effects on mesolimbic dopamine turnover was a component of its pharmacological characterization. nih.gov This body of research confirms that Dianicline has a measurable, albeit partial, agonist effect on the dopaminergic system in vivo. nih.gov

| Compound | Effect on Dopamine Release (Nucleus Accumbens) | Relative Efficacy Compared to Nicotine |

|---|---|---|

| Dianicline (SSR-591,813) | Increase | Approximately 2-fold lower |

A review of available preclinical research did not yield specific in vivo studies investigating the direct influence of Dianicline dihydrochloride (B599025) on noradrenergic neurotransmission systems.

Behavioral Phenotyping in Rodent Models Related to Nicotinic Acetylcholine (B1216132) Receptor Function

While clinical trials have shown that Dianicline can reduce self-reported craving and nicotine withdrawal symptoms in humans, specific preclinical studies using rodent models to assess behavioral phenotypes of nicotine withdrawal (such as somatic signs, anxiety-like behaviors, or cognitive deficits during withdrawal) were not identified in the literature search.

Drug discrimination studies are used to assess the subjective effects of a drug in animals. In rats trained to discriminate nicotine from a placebo, Dianicline has been shown to substitute for nicotine. This indicates that Dianicline produces subjective effects that are similar to those of nicotine. Further research showed that this substitution for nicotine occurred, however, at doses that also led to a decrease in the rate of responding by the animals. In studies where rats were trained to recognize nicotine or amphetamine, Dianicline generalized to these compounds. nih.gov

| Paradigm | Finding | Species |

|---|---|---|

| Nicotine Discrimination | Substituted for nicotine | Rat |

| Nicotine/Amphetamine Generalization | Generalized to both compounds | Rat |

| Effect on Response Rate | Decreased response rates at effective doses | Rat |

The literature search did not identify preclinical in vivo studies specifically designed to explore potential antidepressant-like behavioral effects of Dianicline in established rodent models of depression, such as the forced swim test or tail suspension test.

Preclinical Brain Disposition and Penetration Studies

The ability of a compound to cross the blood-brain barrier and achieve sufficient concentrations at its target site is a critical factor for a centrally acting agent. Preclinical research into dianicline dihydrochloride has focused on quantifying its brain disposition and penetration to understand its potential for engaging with nicotinic acetylcholine receptors in the central nervous system.

Studies have characterized dianicline as having moderate brain penetration. nih.govresearchgate.net Research comparing dianicline with other α4β2 nAChR partial agonists, such as varenicline (B1221332) and cytisine, provides significant insight into its neuropharmacological profile. nih.gov

Measurements of the unbound fractions (fμ) of dianicline revealed that while it is largely unbound in plasma (fμ > 0.8), it exhibits notable binding within the brain, where it is approximately 60% bound (fμ ≈ 0.4). nih.gov Consequently, the unbound brain exposures of dianicline, measured directly in the brain's extracellular fluid (ECF), are several-fold lower than its unbound plasma exposures. nih.gov This disparity is a key characteristic of its disposition. When compared to nicotine and varenicline, the central exposure of dianicline was found to be 4- to 19-fold lower. nih.gov

Table 1: Unbound Exposure and Brain Penetration of Nicotinic Acetylcholine Receptor Partial Agonists

| Compound | Unbound Fraction in Plasma (fμ) | Unbound Fraction in Brain (fμ) | Unbound Brain / Unbound Plasma Ratio |

|---|---|---|---|

| Dianicline | > 0.8 | 0.4 | 0.2 |

| Nicotine | > 0.8 | > 0.8 | 1.1 |

| Varenicline | > 0.5 | > 0.5 | 0.8 |

| Cytisine | > 0.8 | > 0.8 | 0.1 |

Data sourced from Rollema, H., et al. (2010). nih.gov

To investigate whether the moderate brain penetration was due to active removal from the brain, studies were conducted in wild-type (WT) and P-glycoprotein (P-gp) knock-out (KO) mice. nih.gov P-glycoprotein is an efflux transporter at the blood-brain barrier that actively pumps substrates out of the brain. The research aimed to determine if dianicline was a substrate for this transporter. nih.gov

The results showed that the total brain-to-total plasma concentration ratio for dianicline in P-gp deficient mice was only 2.2-fold higher than in wild-type mice. nih.gov This finding indicates that P-glycoprotein does not significantly impair the central nervous system penetration of dianicline. nih.gov

Table 2: Brain Disposition of Dianicline and Cytisine in P-gp Deficient Mice

| Compound | Total Brain / Total Plasma Ratio (WT Mice) | Total Brain / Total Plasma Ratio (P-gp KO Mice) | KO / WT Ratio |

|---|---|---|---|

| Dianicline | 0.4 | 0.9 | 2.2 |

| Cytisine | 0.2 | 0.2 | 0.9 |

Data sourced from Rollema, H., et al. (2010). nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Dianicline Dihydrochloride Analogues

Comparative Analysis of Dianicline (B1670396) Dihydrochloride (B599025) with Structurally Related Nicotinic Agonists (e.g., Cytisine, Varenicline)

Dianicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, a class of drugs that also includes the well-known smoking cessation aids varenicline (B1221332) and cytisine. nih.govnih.gov While all three compounds target the same receptor, their structural nuances lead to significant differences in their pharmacological profiles, including binding affinity, functional potency, and brain penetration. nih.govresearchgate.net

A comparative analysis of their preclinical properties reveals key distinctions. While all three are partial agonists at the human α4β2 nAChR, their potencies and brain exposures differ significantly. nih.govncats.io Studies have shown that varenicline achieves higher brain concentrations and can more extensively desensitize and activate α4β2 nAChRs compared to dianicline and cytisine. nih.gov The limited clinical efficacy of dianicline has been attributed to a combination of weaker functional potency at the α4β2 nAChR and only moderate brain penetration. nih.govresearchgate.net Similarly, despite cytisine's high in vitro potency, its recommended doses result in brain concentrations considered insufficient to significantly affect the target receptors. nih.gov

| Compound | Core Structure | Key Pharmacological Characteristics | Reference |

|---|---|---|---|

| Dianicline | Azepane fused to a dihydropyranopyridine | Partial agonist at α4β2 nAChR; moderate brain penetration and weaker functional potency. | nih.govresearchgate.net |

| Varenicline | Quinoxaline fused to a tetracyclic core (cytisine derivative) | Partial agonist at α4β2 nAChR; extensive brain penetration and potent receptor activation/desensitization. | nih.govlloydspharmacy.com |

| Cytisine | Rigid tetracyclic quinolizidine (B1214090) alkaloid | Partial agonist at α4β2 nAChR; high in vitro potency but low brain penetration at therapeutic doses. | nih.govresearchgate.net |

Elucidation of Pharmacophore Features Critical for α4β2 Nicotinic Acetylcholine Receptor Interactions

The interaction of ligands like dianicline with the α4β2 nAChR is governed by a specific set of chemical features known as a pharmacophore. The generally accepted nicotinic pharmacophore consists of two key elements: a cationic or protonated nitrogen center and a hydrogen-bond acceptor. nih.govnih.gov These features are spatially arranged to interact with specific amino acid residues within the receptor's binding site.

For diazabicyclic ligands structurally related to dianicline, studies have identified a quintessential hydrogen-bonding interaction between the ligand's basic nitrogen and the backbone carbonyl oxygen of a highly conserved tryptophan residue (Trp-149) on the principal face of the receptor subunit. nih.gov Additionally, cation-π interactions are crucial for binding stability, involving the ligand's cationic center and aromatic residues in the binding pocket, such as Trp-149, Tyr-93, Tyr-190, and Tyr-197. nih.gov

The α4β2 receptor exists in different stoichiometries, primarily (α4)2(β2)3 and (α4)3(β2)2, which contain distinct binding sites at the α4-β2 and α4-α4 subunit interfaces. nih.govresearchgate.net The specific pharmacophoric requirements can differ between these sites. The key interactions for high-affinity binding at the α4β2 interface include:

Cationic Amine: Forms a cation-π interaction with TrpB (Trp-149 in α4) and a hydrogen bond with the backbone carbonyl of the same residue.

Hydrogen Bond Acceptor: The pyridine (B92270) nitrogen in many nicotinic ligands acts as a hydrogen bond acceptor, interacting with a water molecule or directly with receptor residues.

Aromatic/Hydrophobic Groups: Engage in hydrophobic and van der Waals interactions within the binding pocket, contributing to affinity and selectivity.

The specific arrangement of the azepane nitrogen (the cationic center) and heteroatoms within the dihydropyranopyridine core of dianicline allows it to fulfill these pharmacophoric requirements for binding to the α4β2 nAChR.

Computational Approaches in Structure-Based Ligand Design (e.g., Molecular Docking)

Computational methods are indispensable tools for designing and optimizing ligands like dianicline. Techniques such as homology modeling and molecular docking are used to predict and analyze the binding of molecules to their target receptors at an atomic level. nih.govmdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. medpharmres.compensoft.net For dianicline analogues, docking studies are performed using homology models or, more recently, cryo-electron microscopy (cryo-EM) structures of the α4β2 nAChR. nih.gov These simulations help to:

Predict Binding Poses: Identify the most likely conformation of the ligand within the receptor's binding pocket.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the ligand-receptor interaction, which can be correlated with experimental binding affinities (Ki values).

Identify Key Interactions: Visualize and analyze the specific hydrogen bonds, cation-π, and hydrophobic interactions that stabilize the complex, such as the interaction with Trp-149. nih.gov

By docking a series of dianicline analogues into the α4β2 receptor model, researchers can rationalize existing structure-activity relationships and make informed predictions about the potential of novel, unsynthesized compounds. This in silico screening process significantly accelerates the drug discovery cycle by prioritizing the synthesis of compounds with the highest predicted affinity and desired selectivity profile. medpharmres.com

Rational Design Strategies for Enhanced Nicotinic Acetylcholine Receptor Subtype Selectivity

A major goal in the design of nAChR ligands is achieving high selectivity for a specific subtype, such as α4β2, over others, particularly the α3β4 subtype found in the autonomic ganglia. nih.gov High selectivity is crucial for minimizing off-target side effects. Rational design strategies employ the structural and computational insights described above to systematically modify a lead compound to enhance its subtype selectivity.

For ligands targeting the α4β2 receptor, several strategies have proven effective:

Exploiting Non-Conserved Residues: The binding pockets of different nAChR subtypes have subtle differences in their amino acid composition. Ligands can be designed to form favorable interactions with residues unique to the α4β2 subtype or to create unfavorable steric clashes with residues present in the α3β4 subtype. For instance, the β2 subunit's minus side is relatively narrower than that of the β4 subunit, a feature that can be exploited by introducing specific substituents on the ligand's aromatic ring. nih.gov

Modulating Flexibility and Conformation: The rigidity or flexibility of a ligand influences how well it can adapt to the specific topology of a binding site. For cytisine-related compounds, its rigid framework is an attractive template for designing new derivatives. researchgate.net For more flexible molecules, modifications that constrain the conformation into one that is optimal for the α4β2 site but suboptimal for the α3β4 site can enhance selectivity.

Targeting Water-Mediated Interactions: The presence and position of water molecules within the binding pocket can differ between receptor subtypes. Designing ligands that can form or displace water-mediated hydrogen bonds unique to the α4β2 receptor is a viable strategy for improving selectivity. nih.gov

By applying these principles, medicinal chemists can rationally modify the core structure of dianicline, for example, by introducing substituents on its ring system, to improve its affinity and selectivity for the α4β2 nAChR, potentially leading to analogues with an improved therapeutic profile. nih.govnih.gov

Methodological Approaches and Experimental Models in Dianicline Dihydrochloride Research

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a drug and its target receptor. creative-bioarray.comumich.edu Considered the gold standard for measuring binding affinity, these assays utilize a radioactively labeled compound (a radioligand) that binds to the receptor of interest. creative-bioarray.com By measuring the amount of radioligand bound to the receptor at various concentrations, researchers can determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), which is a measure of its affinity. creative-bioarray.comnih.gov

Competition binding assays are a common variation used to determine the affinity of an unlabeled compound, such as Dianicline (B1670396). In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. creative-bioarray.com

In the study of Dianicline, binding affinities for various nAChR subtypes were determined using this methodology. Researchers utilized cell lines expressing specific human nAChR subtypes, such as HEK293 cells for α4β2 and α3β4 receptors. nih.gov The radioligand [³H]-epibatidine was used to label these high-affinity heteromeric nAChRs, while [¹²⁵I]-α-bungarotoxin was used to label α7 and muscle-type α1βγδ nAChRs. nih.gov These assays revealed that Dianicline binds with high affinity to the α4β2 nAChR subtype. nih.gov

| Compound | α4β2 | α3β4 | α7 | α1βγδ |

|---|---|---|---|---|

| Dianicline | 0.41 | 1200 | >10000 | >8000 |

| Varenicline (B1221332) | 0.06 | 2.8 | 125 | >10000 |

| Cytisine | 0.06 | 15 | >10000 | 430 |

| Nicotine (B1678760) | 0.9 | 120 | 2100 | 2000 |

Data sourced from Rollema et al., 2010. nih.gov

Electrophysiological Recording Techniques in Oocyte and Neuronal Cultures

To assess the functional activity of Dianicline at the nAChR, researchers employ electrophysiological recording techniques. These methods measure the ion flow through the channel portion of the receptor upon activation by an agonist, providing insights into the compound's efficacy and potency. nih.gov

A widely used system for this purpose is the Xenopus laevis oocyte expression system. wustl.eduox.ac.uknih.gov The large size of these oocytes makes them ideal for microinjection of cRNA encoding the specific nAChR subunits of interest. ox.ac.uknih.gov The oocytes then translate this cRNA and express functional receptors on their plasma membrane. nih.gov Using techniques like the two-electrode voltage clamp (TEVC), researchers can control the membrane potential of the oocyte while applying the compound and measuring the resulting ionic currents. nih.govnih.govdiva-portal.org This allows for the determination of key functional parameters, such as the concentration required to elicit a half-maximal response (EC50), which indicates potency, and the maximum response relative to a full agonist, which indicates efficacy. nih.gov

These studies are crucial for classifying a compound as a full agonist, a partial agonist, or an antagonist. For Dianicline, such functional assays performed on cells expressing human α4β2 nAChRs have been used to characterize its concentration-dependent activation and desensitization profiles, confirming its status as a partial agonist at this receptor subtype. nih.gov

| Compound | Activation (EC50, µM) | Desensitization (IC50, nM) |

|---|---|---|

| Dianicline | 0.20 | 2.8 |

| Varenicline | 2.4 | 0.29 |

| Cytisine | 0.06 | 0.05 |

| Nicotine | 18 | 0.62 |

Data sourced from Rollema et al., 2010. nih.gov

Microdialysis for In Vivo Neurotransmitter Monitoring

To understand how a compound like Dianicline affects brain chemistry in a living organism, researchers use in vivo microdialysis. nih.gov This powerful technique allows for the continuous sampling and measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. nih.govnih.govrsc.org

The procedure involves the stereotaxic implantation of a small, semipermeable microdialysis probe into a target brain area, such as the nucleus accumbens or ventral tegmental area, which are critical for reward and addiction processes modulated by nicotine. nih.govnih.gov A physiological solution is slowly perfused through the probe, and molecules in the extracellular fluid, including neurotransmitters like dopamine (B1211576), diffuse across the membrane and into the outgoing perfusate, which is collected for analysis. nih.govresearchgate.net

The collected samples (dialysates) are typically analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). nih.govresearchgate.net This methodology is crucial for studying drugs that target nAChRs, as these receptors are known to modulate the release of several key neurotransmitters. nih.gov For α4β2 partial agonists, a key objective is to measure their effect on dopamine release, which is central to the reinforcing properties of nicotine. researchgate.netnih.gov Microdialysis studies can demonstrate how these compounds modulate basal dopamine levels and how they alter nicotine-induced dopamine release, providing a direct link between receptor interaction and in vivo neurochemical effects. nih.govnih.gov

Advanced Microscopy and Imaging Techniques for Receptor Localization and Dynamics

Determining the precise anatomical distribution of the receptors targeted by Dianicline is crucial for understanding its system-level effects. Receptor microscopic autoradiography is a high-resolution imaging technique used to visualize the location of drug binding sites within tissues and cells. researchgate.netnih.govresearchgate.net

This method involves administering a radiolabeled form of a ligand in vivo or applying it to thin tissue sections ex vivo. The tissue sections are then placed in close contact with a photographic emulsion. The radioactive decay from the bound ligand exposes the emulsion, creating a visual map of the receptor distribution. nih.gov This technique can provide detailed information on the localization of specific nAChR subtypes in different brain circuits, correlating the sites of Dianicline binding with brain regions implicated in nicotine dependence.

More advanced imaging techniques, such as super-resolution microscopy (SRM), offer the potential to study receptor localization and dynamics at the subcellular level. nih.gov Techniques like stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM) can overcome the diffraction limit of light, allowing researchers to visualize the distribution of receptors in clusters on the neuronal membrane with nanoscale resolution. nih.gov While not yet specifically documented for Dianicline, these cutting-edge methods represent the future of visualizing how drugs interact with their targets in the complex environment of a cell, providing insights into receptor trafficking, clustering, and interactions with other proteins.

Genetic and Pharmacological Manipulation in Animal Models (e.g., Subunit Knockout Models)

To definitively establish that the effects of Dianicline are mediated through the α4β2 nAChR, researchers utilize animal models with specific genetic or pharmacological manipulations. nih.gov Genetically engineered mouse models (GEMMs), particularly subunit knockout (KO) mice, are invaluable tools in this context. nih.gov

In a knockout model, the gene for a specific nAChR subunit (e.g., α4 or β2) is deleted. By administering Dianicline to these mice and observing whether its pharmacological effects are diminished or absent, researchers can confirm the critical role of that specific subunit in the drug's mechanism of action. frontiersin.org For example, studies with other α4β2 agonists have used β2 KO mice to show that the dopamine-releasing effects of these compounds are dependent on nAChRs containing the β2 subunit located in the ventral tegmental area (VTA). nih.gov

Another application of genetic models is to investigate factors influencing a drug's pharmacokinetics. For instance, Dianicline was studied in P-glycoprotein (P-gp) knockout mice to determine if this efflux transporter limits the drug's penetration into the central nervous system. nih.gov The results showed that P-gp does not significantly impair Dianicline's entry into the brain. nih.gov These models, which allow for the systematic dissection of molecular and physiological pathways, are essential for validating the specific targets and mechanisms of action of novel therapeutic compounds like Dianicline.

Theoretical Implications and Future Trajectories in Nicotinic Acetylcholine Receptor Research

Contributions of Dianicline (B1670396) Dihydrochloride (B599025) Research to Understanding Nicotinic Acetylcholine (B1216132) Receptor Subtype Functionality

Research on Dianicline dihydrochloride has significantly reinforced the understanding of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype as a critical target in the neurobiology of nicotine (B1678760) dependence. Dianicline was designed to be a subtype-selective partial agonist, binding with high affinity primarily to the α4β2 nAChR. biorxiv.orgnih.gov This selectivity was a key aspect of its development and has helped to further elucidate the specific role of the α4β2 subtype in mediating the reinforcing effects of nicotine and the symptoms of withdrawal. acs.orgresearchgate.net

The partial agonism of Dianicline at the α4β2 receptor illustrates a key therapeutic strategy: to provide a sufficient level of receptor stimulation to alleviate craving and withdrawal symptoms, while simultaneously blocking the rewarding effects of nicotine from tobacco smoke. acs.orgresearchgate.net Electrophysiological experiments confirmed that Dianicline is a partial agonist at the human α4β2 nAChR subtype. nih.gov Preclinical studies demonstrated that pretreatment with Dianicline could reduce the dopamine-releasing and discriminative effects of nicotine, behaviors strongly associated with the activation of the mesolimbic dopamine (B1211576) system via α4β2 nAChRs. nih.gov

While clinical trials did not show long-term efficacy for smoking cessation, the initial reduction in craving and nicotine withdrawal symptoms observed in some participants further supports the central role of the α4β2 nAChR in these processes. researchgate.net The compound's journey through preclinical and clinical research has provided a valuable dataset for understanding the structure-activity relationships of ligands targeting this specific nAChR subtype.

Below is a table summarizing the binding affinity of Dianicline for different nAChR subtypes, highlighting its selectivity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Neuronal acetylcholine receptor; alpha4/beta2 | 105.0 |

| Neuronal acetylcholine receptor; alpha3/beta4 | 5130.0 |

Data sourced from Inxight Drugs. nih.gov

Conceptual Frameworks for Partial Agonism at Ligand-Gated Ion Channels

The investigation of this compound has contributed to the broader conceptual understanding of partial agonism at ligand-gated ion channels, a fundamental mechanism in pharmacology. Ligand-gated ion channels, such as nAChRs, are complex proteins that transition between resting, open, and desensitized states upon neurotransmitter binding. nih.gov A full agonist will elicit a maximal response, while a partial agonist produces a submaximal response, even at saturating concentrations. nih.gov

The dual action of partial agonists like Dianicline—providing some level of receptor activation while also competing with and blocking the effects of a full agonist like nicotine—is a key therapeutic principle. acs.org This mechanism is thought to be beneficial in treating addiction by maintaining a moderate level of dopamine release to mitigate withdrawal, while preventing the reinforcing euphoric effects of the abused substance. acs.org

Molecular dynamics simulations and structural studies on similar α4β2 partial agonists, such as varenicline (B1221332), have provided insights into the potential structural basis for partial agonism. biorxiv.orgnih.gov These studies suggest that partial agonists may induce conformational changes in the receptor that are distinct from those induced by full agonists, leading to a lower probability of channel opening. biorxiv.org The interaction of the ligand with specific amino acid residues within the binding pocket is crucial in determining the efficacy of the agonist. researchgate.net The study of Dianicline and its analogs contributes to a growing body of knowledge that informs the rational design of future drugs targeting ligand-gated ion channels with a desired level of intrinsic activity.

Unexplored Nicotinic Acetylcholine Receptor Subtypes as Potential Modulatory Targets

While Dianicline research has predominantly focused on the α4β2 nAChR, it inadvertently highlights the vast and complex landscape of nAChR subtypes and the potential for targeting those that remain relatively unexplored. The mammalian central nervous system expresses a diverse array of nAChR subunits that can assemble into numerous receptor subtypes with distinct pharmacological and physiological properties. frontiersin.org

For instance, α6-containing nAChRs (α6-nAChRs) are highly expressed in the midbrain dopaminergic system, including the ventral tegmental area (VTA) and nucleus accumbens, regions critically involved in reward and addiction. frontiersin.org These α6-nAChRs, which can co-assemble with α4 and β2 subunits, play a significant role in modulating dopamine release and are implicated in the reinforcing effects of nicotine. frontiersin.orgresearchgate.net

Although there is no direct evidence of Dianicline's interaction with α6-nAChRs, the compound's focus on the dopaminergic system suggests that future research into partial agonists could benefit from exploring their activity at these less-characterized subtypes. The development of ligands with specific affinities for different nAChR subtypes, including α6-nAChRs, could lead to more targeted therapies with improved efficacy and side-effect profiles. The challenge lies in developing subtype-selective ligands that can dissect the specific contributions of these unexplored receptors to both normal physiology and pathological conditions like nicotine addiction. frontiersin.org

The following table outlines some of the less-explored nAChR subtypes and their potential relevance.

| Receptor Subtype | Key Location | Potential Functional Role |

| α6β2*-nAChRs | Dopaminergic neurons (VTA, substantia nigra) | Modulation of dopamine release, nicotine reward and withdrawal |

| α4α6β2-nAChRs | Mesolimbic dopaminergic system | Nicotine reinforcement |

| α3β4-nAChRs | Autonomic ganglia, medial habenula | Autonomic function, nicotine withdrawal |

Advancements in Neuropharmacological Tools and Methodologies Informed by Dianicline Research

The development and evaluation of this compound have relied upon and contributed to the refinement of a suite of neuropharmacological tools and methodologies. These techniques are essential for characterizing the interaction of novel compounds with their molecular targets and for predicting their potential therapeutic effects.

In Vitro Binding Assays: Radioligand binding studies were fundamental in determining the affinity and selectivity of Dianicline for various nAChR subtypes. nih.gov These assays, using cell lines expressing specific receptor combinations, are a cornerstone of modern drug discovery, allowing for the high-throughput screening of compound libraries.

Functional Electrophysiology: Techniques such as two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing human nAChRs were employed to characterize the functional activity of Dianicline as a partial agonist. nih.gov These methods provide a direct measure of the ability of a compound to open the ion channel and allow for the determination of its efficacy and potency.

Animal Models of Nicotine Dependence: The preclinical evaluation of Dianicline utilized established animal models to assess its effects on nicotine-related behaviors. nih.gov These models, which include drug discrimination and self-administration paradigms, are crucial for understanding the in vivo pharmacological profile of a compound and its potential as a therapeutic agent.

Neurochemical Analysis: Techniques like in vivo microdialysis coupled with high-performance liquid chromatography are used to measure the effects of compounds like Dianicline on neurotransmitter levels, particularly dopamine in brain regions associated with reward. researchgate.net

The data generated from these methodologies during the investigation of Dianicline have contributed to a deeper understanding of the neuropharmacology of nAChR partial agonists and have helped to validate and refine the tools used in the ongoing search for more effective treatments for nicotine addiction.

Integration with Systems Neurobiology and Computational Modeling

While specific computational modeling studies on this compound are not widely published, the research on this and similar α4β2 partial agonists has significant implications for the integration of neuropharmacological data with systems neurobiology and computational modeling. These approaches aim to understand how the interaction of a drug with its molecular target translates to changes in neural circuit function and ultimately, behavior. mathworks.com

Molecular Dynamics Simulations: Computational techniques such as molecular dynamics (MD) simulations have been used to study the binding of partial agonists like nicotine and varenicline to the α4β2 nAChR. biorxiv.orgnih.gov These simulations provide a dynamic, atomistic-level view of the ligand-receptor interaction, helping to elucidate the structural determinants of partial agonism. Similar in silico approaches could be applied to Dianicline and its derivatives to understand their binding modes and to guide the design of new molecules with optimized properties. mathworks.com

Quantitative Systems Pharmacology (QSP): QSP is an emerging discipline that uses mathematical models to describe the dynamic interactions between a drug and the underlying pathophysiology. pfizer.comyoutube.com A QSP model for smoking cessation could integrate data on the pharmacokinetics of Dianicline, its binding affinity and efficacy at α4β2 nAChRs, and its effects on dopamine release in the mesolimbic pathway. frontiersin.orgresearchgate.net Such a model could be used to simulate the effects of different dosing regimens and to predict clinical outcomes, potentially explaining the observed limited efficacy of Dianicline and informing the development of future therapies. researchgate.netpfizer.com

Neural Circuit Modeling: The wealth of data on the effects of α4β2 partial agonists on neuronal activity can be used to inform computational models of the neural circuits involved in nicotine addiction. For example, models of the ventral tegmental area (VTA) and nucleus accumbens could incorporate the effects of Dianicline on the excitability of dopaminergic neurons and their response to nicotine. These models could then be used to explore how Dianicline alters the flow of information within these circuits and how this relates to changes in craving and reward perception.

The integration of experimental data from Dianicline research into these computational frameworks represents a key future direction for nAChR pharmacology. Such an approach holds the promise of a more predictive and rational approach to drug discovery and development for nicotine dependence and other neurological disorders involving the nicotinic cholinergic system.

Q & A

Q. What is the primary mechanism of action of Dianicline dihydrochloride in preclinical smoking cessation studies, and how does its partial agonism at α4β2 nicotinic acetylcholine receptors (nAChRs) influence experimental design?

this compound acts as a partial agonist at α4β2 nAChRs, modulating dopamine release in reward pathways. Researchers should design dose-response studies to assess receptor occupancy and efficacy thresholds, using behavioral models (e.g., nicotine self-administration in rodents) paired with neurochemical assays (e.g., microdialysis for dopamine quantification). Dose-dependent cessation rates observed in preclinical trials suggest a critical range of 0.5–2.0 mg/kg for efficacy validation .

Q. How does the dihydrochloride salt formulation impact solubility, stability, and bioavailability compared to other salt forms (e.g., hydrochloride)?

The dihydrochloride salt (two HCl molecules per base) enhances aqueous solubility and thermal stability compared to monohydrochloride forms. Researchers must validate solubility profiles via HPLC under physiological pH conditions (e.g., phosphate-buffered saline at pH 7.4) and assess stability via accelerated degradation studies (40°C/75% RH for 6 months) to ensure compound integrity in long-term assays .

Q. What in vitro and in vivo models are most appropriate for evaluating Dianicline’s receptor selectivity and off-target effects?

Use in vitro radioligand binding assays (e.g., competition binding with [³H]-cytisine for α4β2 nAChRs) and functional assays (e.g., FLIPR for calcium flux). For in vivo specificity, employ knockout rodent models lacking α4 or β2 subunits to isolate receptor subtype contributions. Off-target profiling via broad-panel GPCR/kinase screening is recommended to rule out unintended interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and respiratory protection (N95 masks) during powder handling. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential neurotoxicity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling using LC-MS/MS to quantify plasma and brain tissue concentrations. Pair with ex vivo receptor autoradiography to correlate tissue-level drug exposure with receptor occupancy .

Q. What experimental strategies address the partial agonism of Dianicline at α4β2 nAChRs in the context of nicotine withdrawal symptom modulation?

Use conditioned place aversion (CPA) models to quantify withdrawal aversion in rodents. Compare Dianicline’s effects with full agonists (e.g., nicotine) and antagonists (e.g., mecamylamine). Measure corticotropin-releasing factor (CRF) levels in the amygdala via ELISA to link receptor activity to stress response pathways .

Q. How can researchers optimize bioanalytical methods for quantifying this compound in complex biological matrices?

Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., Dianicline-d4). Use solid-phase extraction (SPE) for plasma/brain homogenate cleanup. Method validation should include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) parameters. Cross-validate with radiolabeled [¹⁴C]-Dianicline for tissue distribution studies .

Q. What are the implications of Dianicline’s interaction with cytochrome P450 enzymes (e.g., CYP2A6, CYP2B6) for combination therapy studies?

Conduct hepatic microsome assays to identify CYP inhibition/induction. For combination studies with nicotine replacement therapies (e.g., patches), monitor drug-drug interactions via population PK modeling. Adjust dosing regimens if CYP2A6-mediated metabolism alters Dianicline’s half-life .

Q. How do genetic polymorphisms in CHRNA4/CHRNB2 genes influence interindividual variability in Dianicline response?

Perform genotyping in clinical cohorts (e.g., rs1044396 in CHRNA4) and correlate with cessation outcomes using logistic regression. Use CRISPR-edited cell lines (e.g., HEK293T expressing variant α4β2 nAChRs) to validate functional impacts of polymorphisms on Dianicline’s efficacy .

Q. What methodologies are recommended for assessing Dianicline’s long-term neuroadaptive effects in chronic nicotine exposure models?

Employ longitudinal electrophysiology (e.g., ventral tegmental area dopamine neuron recordings) and dendritic spine density analysis (Golgi-Cox staining) in rodents. Pair with RNA-seq to profile nAChR subunit expression changes in the nucleus accumbens after 4–8 weeks of treatment .

Methodological Notes

- Data Contradiction Analysis : Compare receptor binding affinity (IC₅₀) across multiple assay systems (e.g., transfected cells vs. native tissue) to identify assay-specific artifacts .

- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methods reporting, including compound characterization (NMR, HPLC purity) and statistical power calculations .

- Ethical Compliance : Obtain institutional approval for animal/human studies, referencing OECD/FDA guidelines for smoking cessation research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.